

Spectroscopic Analysis of Cyclopentanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentanecarboxamide

Cat. No.: B1346233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **cyclopentanecarboxamide**, a molecule of interest in various chemical and pharmaceutical research domains. This document compiles available mass spectrometry data and presents illustrative infrared and nuclear magnetic resonance spectroscopic data of a closely related analog, cyclohexanecarboxamide, due to the limited public availability of experimental spectra for the title compound. Detailed experimental protocols for acquiring such data are also provided.

Introduction

Cyclopentanecarboxamide ($C_6H_{11}NO$, Mol. Wt.: 113.16 g/mol) is a cyclic amide that serves as a potential building block in the synthesis of more complex molecules, including pharmaceutically active compounds.^{[1][2]} A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development. This guide focuses on the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental ^1H and ^{13}C NMR data for **cyclopentanecarboxamide** are not readily available in public spectral databases. The following data for the closely related analog, cyclohexanecarboxamide, is provided for illustrative purposes. The spectral features are expected to be similar, with minor differences in chemical shifts due to the different ring size.

Table 1: Illustrative ^1H NMR Data for Cyclohexanecarboxamide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.4 (broad s)	Singlet	2H	-NH ₂
2.0-2.2 (m)	Multiplet	1H	-CH-
1.1-1.9 (m)	Multiplet	10H	-CH ₂ - (cyclohexyl)

Table 2: Illustrative ^{13}C NMR Data for Cyclohexanecarboxamide

Chemical Shift (ppm)	Assignment
179-181	C=O (amide)
45-47	-CH-
29-31	-CH ₂ -
25-27	-CH ₂ -

Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for **cyclopentanecarboxamide** is not readily available in public spectral databases. The following data is based on the known characteristic absorption frequencies for cyclic amides (lactams) and is supplemented with data from a hydroxylated derivative of **cyclopentanecarboxamide**.^{[3][4]}

Table 3: Predicted and Observed IR Absorption Bands for **Cyclopentanecarboxamide** and a Derivative

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350, ~3180	Strong, Broad	N-H stretch (primary amide)
2950-2850	Strong	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (Amide I band)
~1620	Medium	N-H bend (Amide II band)
~1450	Medium	C-H bend (scissoring)

Note: In solid-state measurements, the N-H stretching bands can be broad due to hydrogen bonding.[\[3\]](#)

Mass Spectrometry (MS)

The mass spectrum of **cyclopentanecarboxamide** was obtained from the NIST Mass Spectrometry Data Center.[\[1\]](#) The fragmentation pattern is consistent with the structure of a primary amide.

Table 4: Mass Spectrometry Data for **Cyclopentanecarboxamide**

m/z	Relative Intensity (%)	Assignment
113	25	[M] ⁺ (Molecular Ion)
96	5	[M - NH ₃] ⁺
84	10	[M - C ₂ H ₅] ⁺
69	100	[C ₅ H ₉] ⁺ (Cyclopentyl cation)
55	50	[C ₄ H ₇] ⁺
44	95	[CONH ₂] ⁺

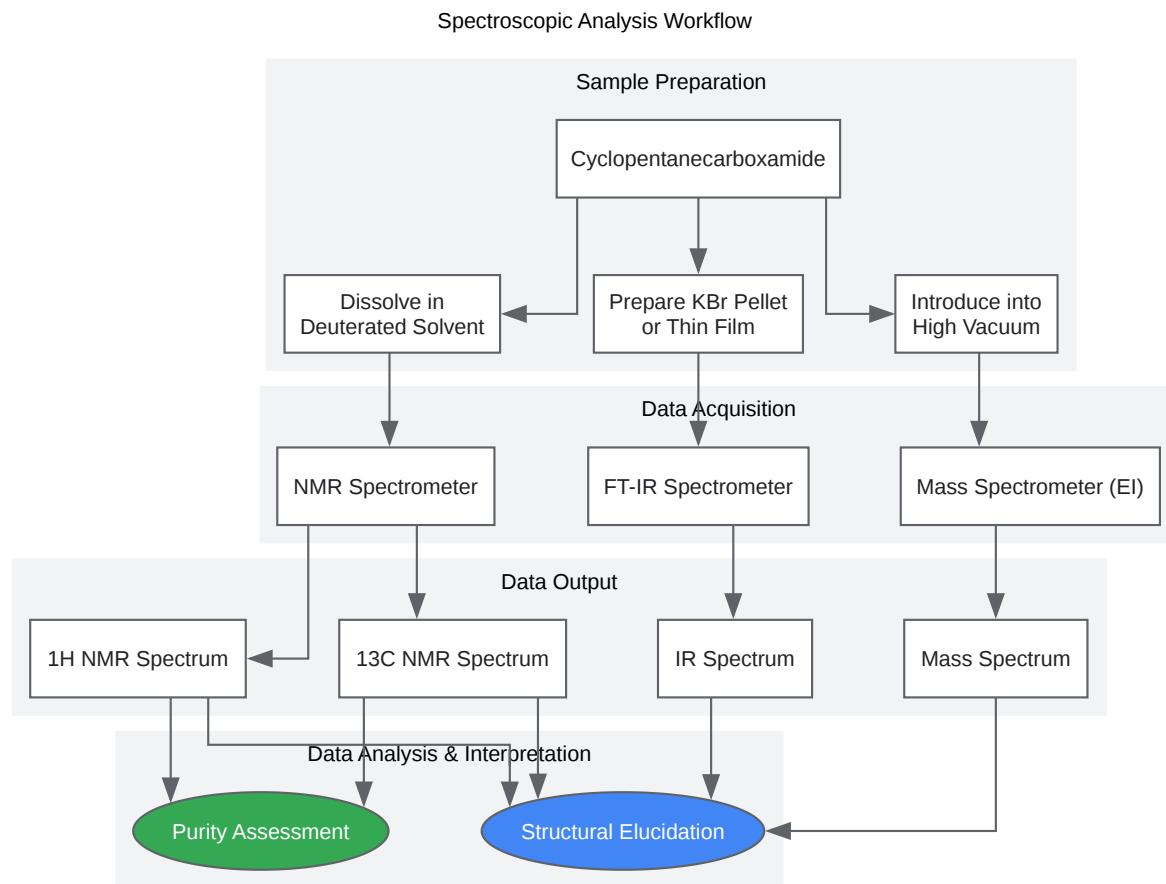
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy


For a solid sample like **cyclopentanecarboxamide**, the infrared spectrum can be obtained using the KBr pellet or thin-film method. A small amount of the finely ground solid is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the high vacuum of the instrument, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a compound like **cyclopentanecarboxamide** involves sample preparation, data acquisition, and spectral interpretation.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

The interpretation of the collected spectra allows for the comprehensive structural elucidation and purity assessment of **cyclopentanecarboxamide**. The ¹H and ¹³C NMR spectra provide information about the carbon-hydrogen framework, the IR spectrum identifies the functional groups present, and the mass spectrum reveals the molecular weight and fragmentation pattern, confirming the overall structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentanecarboxamide | C₆H₁₁NO | CID 226274 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarboxamide 3217-94-5 [sigmaaldrich.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Cyclopentanecarboxamide, 3-hydroxy-, cis- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Cyclopentanecarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346233#spectroscopic-data-nmr-ir-mass-spec-of-cyclopentanecarboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com